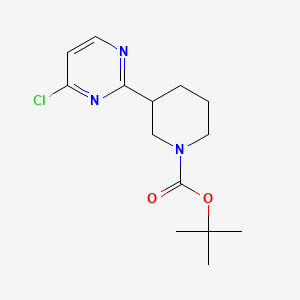
N3-PEG16-Hydrzide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG16-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-PEG16-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazine derivatives. The azide group is introduced via a substitution reaction with a suitable azide donor. The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N3-PEG16-Hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques like column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG16-Hydrazide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and the synthesis of complex molecules .
Common Reagents and Conditions
CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate. The reaction is carried out in aqueous or organic solvents at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, often in aqueous solutions
Major Products
The major products formed from these reactions are bioconjugates and PROTACs, which are used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
N3-PEG16-Hydrazide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of targeted therapies, especially in cancer research, by enabling the degradation of specific proteins.
Industry: Used in the production of advanced materials and nanotechnology
Wirkmechanismus
N3-PEG16-Hydrazide functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group in N3-PEG16-Hydrazide allows it to form stable conjugates with alkyne-containing molecules, facilitating the formation of PROTACs. These PROTACs then recruit E3 ubiquitin ligases to tag the target protein for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG12-Hydrazide: Another PEG-based PROTAC linker with a shorter PEG chain.
N3-PEG4-Hydrazide: A similar compound with an even shorter PEG chain.
N3-PEG24-Hydrazide: A PEG-based linker with a longer PEG chain
Uniqueness
N3-PEG16-Hydrazide stands out due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in the synthesis of PROTACs and other bioconjugates, offering advantages in terms of reaction efficiency and product stability .
Eigenschaften
Molekularformel |
C35H72N5O17+ |
|---|---|
Molekulargewicht |
835.0 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h36H,1-34H2,(H2,37,38)/p+1 |
InChI-Schlüssel |
KFVMMBKYYSJXDS-UHFFFAOYSA-O |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


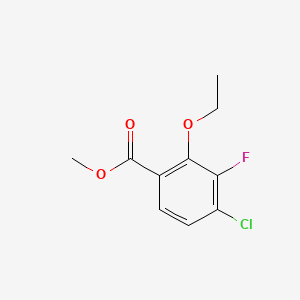
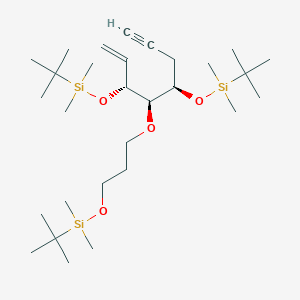
![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)
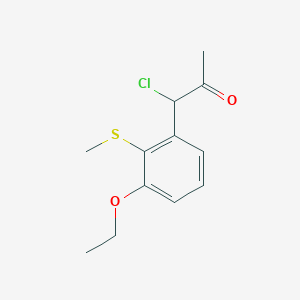
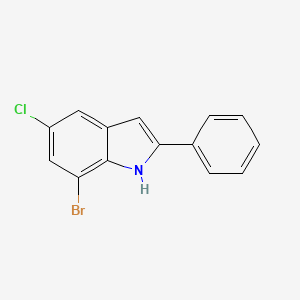

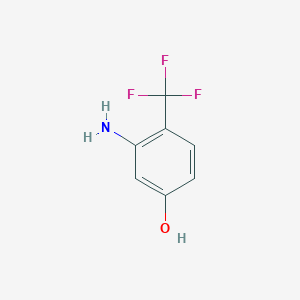
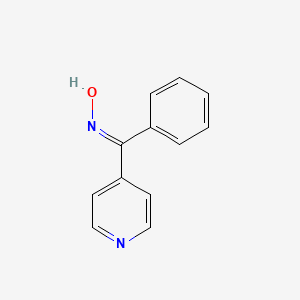
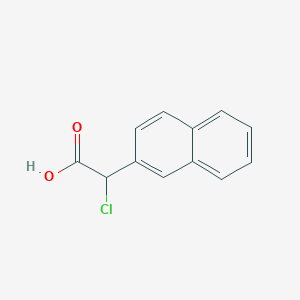
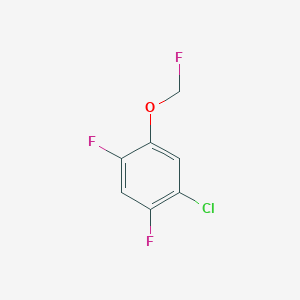
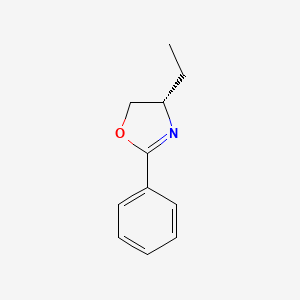
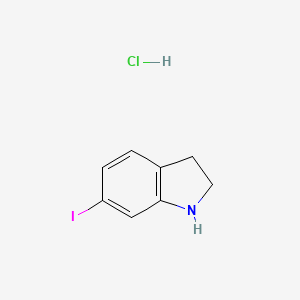
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
